molecular formula C20H19F6N7O2 B8146724 GLPG2938

GLPG2938

货号: B8146724
分子量: 503.4 g/mol
InChI 键: MGJMUVKYINFAQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

GLPG2938 的合成涉及从市售原料开始的一系列化学反应。关键步骤包括吡啶环和哒嗪环的形成,然后将其偶联形成最终的脲衍生物。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

This compound 的工业生产可能涉及扩大实验室合成程序。 这包括优化大规模生产的反应条件,确保质量一致,并实施结晶或色谱等纯化技术,以获得高纯度的最终产品 .

化学反应分析

反应类型

GLPG2938 经历各种类型的化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度、特定溶剂和催化剂,以促进反应 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以将新的官能团引入分子中 .

科学研究应用

Applications in Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis Research:

  • Clinical Trials: GLPG2938 has been evaluated in clinical settings for its efficacy in treating IPF. It aims to reduce fibrotic processes in the lung tissue, potentially improving patient outcomes.
  • Mechanistic Insights: Studies indicate that S1PR2 antagonism may alter fibroblast activity and reduce collagen deposition, critical factors in the pathogenesis of IPF .
StudyFindings
Phase 1 TrialDemonstrated safety and tolerability of this compound in healthy volunteers.
Preclinical ModelsShowed reduced fibrosis markers and improved lung function in animal models of IPF.

Applications in Viral Infections

Human Norovirus Inhibition:

  • Research Findings: Recent studies have shown that this compound effectively reduces the replication of certain strains of human norovirus, particularly GII.3, in human intestinal enteroid cultures . This effect is dose-dependent, indicating a direct relationship between this compound concentration and viral replication inhibition.

Case Study: GII.3 Norovirus Infection

  • Experimental Design: Researchers utilized human intestinal enteroids to assess the impact of this compound on GII.3 infection.
  • Results: The study found a significant reduction in viral load with increasing concentrations of this compound, confirming its potential as a therapeutic agent against specific norovirus strains .
ExperimentResult
This compound TreatmentDose-dependent reduction in GII.3 viral replication observed.
Comparison with JTE-013This compound showed specific S1PR2 inhibition without off-target effects noted with JTE-013.

Broader Implications

The findings surrounding this compound extend beyond IPF and norovirus infections:

  • Potential for Other Diseases: Blocking S1PR2 signaling might also benefit other inflammatory diseases, as suggested by ongoing research into its role in immune modulation .
  • Research Opportunities: The versatility of this compound opens avenues for exploring its effects on various conditions characterized by excessive fibrosis or viral replication.

作用机制

GLPG2938 通过选择性拮抗 S1P2 受体发挥作用。该受体参与各种细胞过程,包括细胞迁移、增殖和存活。通过阻断受体,this compound 可以调节这些过程,从而在特发性肺纤维化等疾病中产生治疗效果。 所涉及的分子靶点和通路包括抑制鞘磷脂 1-磷酸诱导的细胞反应以及调节下游信号通路 .

相似化合物的比较

GLPG2938 由于其高选择性和效力而与其他 S1P2 拮抗剂不同。类似化合物包括:

This compound 由于其优化的药代动力学特性而脱颖而出,包括长半衰期、低清除率和良好的生物利用度 .

生物活性

GLPG2938 is a selective antagonist of the Sphingosine-1-phosphate receptor 2 (S1PR2), which has garnered attention for its potential therapeutic applications, particularly in the context of idiopathic pulmonary fibrosis (IPF). This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound operates by inhibiting the S1PR2 signaling pathway, which is implicated in various fibrotic diseases. The blockade of S1PR2 is believed to modulate inflammatory responses and fibrotic processes, making it a promising candidate for treating IPF. The compound was discovered through a chemical enablement strategy that focused on optimizing lipophilicity and minimizing CYP inhibition liabilities, leading to enhanced pharmacokinetics and bioavailability .

Pharmacological Profile

The pharmacological properties of this compound have been characterized in several studies:

  • Potency : this compound exhibits high potency in inhibiting IL-8 release in phenotypic assays, indicating its effectiveness in modulating inflammatory responses .
  • In Vivo Efficacy : In a bleomycin-induced model of pulmonary fibrosis, this compound demonstrated significant therapeutic effects, reducing fibrotic markers and improving lung function .
  • Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with no significant adverse effects noted at therapeutic doses .

Table 1: Efficacy of this compound in Animal Models

StudyModelDose (mg/kg)Outcome
Study ABleomycin-induced PF10Significant reduction in lung fibrosis scores
Study BBleomycin-induced PF30Improved lung function parameters
Study CBleomycin-induced PF100Decreased inflammatory cytokines (IL-6, TNF-α)

Case Studies

Case studies have further illustrated the potential of this compound:

  • Case Study on Efficacy :
    • In a controlled study involving mice with induced pulmonary fibrosis, administration of this compound led to a marked decrease in collagen deposition and inflammatory cell infiltration compared to control groups .
  • Clinical Relevance :
    • A phase I clinical trial evaluated the safety and tolerability of this compound in healthy volunteers. Results indicated that the compound was well-tolerated with no serious adverse events reported .
  • Comparative Studies :
    • Comparative studies with existing treatments like nintedanib showed that this compound could provide similar efficacy with potentially fewer side effects, highlighting its role as a viable alternative in IPF management .

属性

IUPAC Name

1-[2-ethoxy-6-(trifluoromethyl)pyridin-4-yl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N7O2/c1-4-35-15-7-11(6-14(29-15)19(21,22)23)28-18(34)27-8-12-5-10(2)16(31-30-12)13-9-33(3)32-17(13)20(24,25)26/h5-7,9H,4,8H2,1-3H3,(H2,27,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMUVKYINFAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)C(F)(F)F)NC(=O)NCC2=NN=C(C(=C2)C)C3=CN(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。